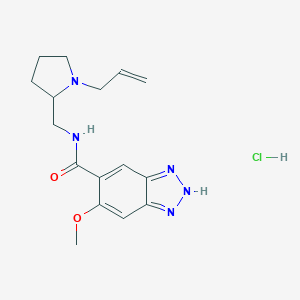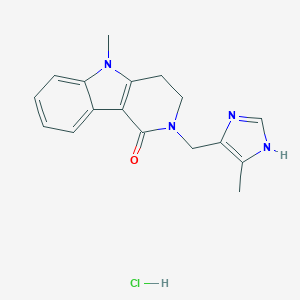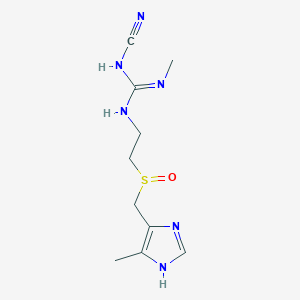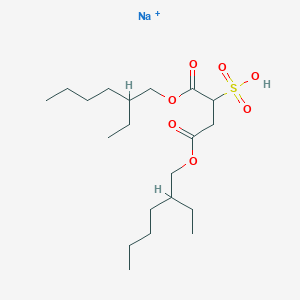
オメプラゾールスルホン
概要
説明
Omeprazole sulfone is a metabolite of omeprazole, a widely used proton pump inhibitor. Omeprazole is primarily used to treat gastroesophageal reflux disease, peptic ulcers, and other conditions characterized by excessive gastric acid secretion. Omeprazole sulfone is formed through the sulfoxidation of omeprazole by the enzyme cytochrome P450 3A4 .
科学的研究の応用
Omeprazole sulfone has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to study the stability and degradation of omeprazole.
Biology: Investigated for its potential anti-inflammatory effects in the central nervous system.
Medicine: Studied for its role in the metabolism of omeprazole and its impact on drug interactions.
Industry: Used in the quality control of pharmaceutical formulations containing omeprazole.
作用機序
Omeprazole sulfone exerts its effects by inhibiting the enzyme hydrogen/potassium adenosine triphosphatase (H+/K+ ATPase) found in the gastric parietal cells. This inhibition leads to a reduction in gastric acid secretion. The sulfone group enhances the binding affinity of the compound to the enzyme, making it a potent inhibitor .
Similar Compounds:
Esomeprazole: The S-enantiomer of omeprazole, also a proton pump inhibitor.
Lansoprazole: Another proton pump inhibitor with a similar mechanism of action.
Rabeprazole: Known for its rapid onset of action compared to omeprazole.
Uniqueness: Omeprazole sulfone is unique due to its specific metabolic pathway and the formation of distinct metabolites. Its sulfone group provides a higher binding affinity to the H+/K+ ATPase enzyme, making it a more potent inhibitor compared to some other proton pump inhibitors .
Safety and Hazards
Safety data sheets suggest avoiding breathing mist, gas, or vapours of Omeprazole sulfone. It is also advised to avoid contact with skin and eyes, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
生化学分析
Biochemical Properties
Omeprazole sulfone interacts with enzymes such as CYP2C19 and CYP3A4 during its metabolism . The metabolic ratios of 5-hydroxy omeprazole and omeprazole sulfone were found to be lower in the follicular phase compared to the luteal phase, suggesting that the metabolism of omeprazole is low in the follicular phase .
Cellular Effects
Omeprazole sulfone, as a metabolite of omeprazole, may share some of the cellular effects of omeprazole. Omeprazole has been shown to have effects on various types of cells and cellular processes . It has been suggested to have anti-inflammatory effects in vitro and in vivo .
Molecular Mechanism
The activated form of omeprazole binds covalently with sulfhydryl groups of cysteine in the H+, K±ATPase, irreversibly inactivating the pump molecule . This mechanism may also apply to omeprazole sulfone, given its structural similarity to omeprazole.
Temporal Effects in Laboratory Settings
In a study, the pharmacokinetics of omeprazole and its metabolites, including omeprazole sulfone, were evaluated in three phases of the menstrual cycle . The study found that the metabolic ratios of 5-hydroxy omeprazole and omeprazole sulfone were lower in the follicular phase compared to the luteal phase .
Dosage Effects in Animal Models
While specific studies on omeprazole sulfone dosage effects in animal models are limited, studies on omeprazole, from which omeprazole sulfone is derived, suggest that the effects of the product vary with different dosages .
Metabolic Pathways
Omeprazole sulfone is a metabolite of omeprazole, which is metabolized by CYP2C19 and CYP3A4 . The metabolic pathways of omeprazole involve these enzymes, and it’s reasonable to assume that omeprazole sulfone is involved in similar pathways.
Transport and Distribution
After absorption into the systemic circulation, omeprazole, the parent compound of omeprazole sulfone, diffuses into the parietal cells of the stomach and accumulates in the acidic secretory canaliculi . It’s plausible that omeprazole sulfone follows a similar transport and distribution pattern.
Subcellular Localization
The subcellular localization of omeprazole sulfone is not explicitly documented in the literature. Given that omeprazole accumulates in the acidic secretory canaliculi of the stomach’s parietal cells , it’s plausible that omeprazole sulfone may also be found in similar subcellular locations.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of omeprazole sulfone involves the oxidation of omeprazole thioether. One common method includes dissolving omeprazole thioether in dichloromethane, followed by the addition of metachloroperbenzoic acid. The reaction mixture is then concentrated under reduced pressure. The product is further purified using silica gel column chromatography with ethyl acetate and petroleum ether as eluents .
Industrial Production Methods: In industrial settings, omeprazole sulfone is produced using similar oxidation processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The final product is often obtained as an off-white solid with a yield of approximately 78% .
化学反応の分析
Types of Reactions: Omeprazole sulfone undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of omeprazole sulfone N-oxide.
Reduction: Although less common, reduction reactions can convert omeprazole sulfone back to its precursor forms.
Substitution: Substitution reactions can occur at the methoxy or sulfonyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Metachloroperbenzoic acid in dichloromethane.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products:
Omeprazole sulfone N-oxide: Formed through further oxidation.
Hydroxy derivatives: Formed through substitution reactions.
特性
IUPAC Name |
6-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfonyl]-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S/c1-10-8-18-15(11(2)16(10)24-4)9-25(21,22)17-19-13-6-5-12(23-3)7-14(13)20-17/h5-8H,9H2,1-4H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXEQEYRTSRFZEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)CS(=O)(=O)C2=NC3=C(N2)C=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40237116 | |
| Record name | Omeprazole sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40237116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
88546-55-8 | |
| Record name | Omeprazole sulfone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88546-55-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Omeprazole sulfone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088546558 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Omeprazole sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40237116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfonyl]-1H-benzimidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OMEPRAZOLE SULFONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76X040Z74O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Omeprazole sulfone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014012 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is omeprazole sulfone formed in the body?
A1: Omeprazole sulfone is generated through the sulfoxidation of omeprazole, primarily mediated by the cytochrome P450 enzyme CYP3A4. [, , , , ] This metabolic pathway represents a significant route of omeprazole elimination alongside the CYP2C19-dependent formation of 5-hydroxyomeprazole. [, ]
Q2: Does the formation of omeprazole sulfone differ between individuals?
A2: Yes, the formation of omeprazole sulfone exhibits interindividual variability influenced by factors like CYP3A4 activity, age, and co-administration of drugs that can induce or inhibit CYP3A4. [, , ] For example, individuals identified as CYP3A4 poor metabolizers tend to display lower levels of omeprazole sulfone compared to extensive metabolizers. [, , ]
Q3: Can omeprazole sulfone itself be further metabolized?
A3: While omeprazole sulfone is considered a major metabolite, studies indicate that it can undergo further metabolism, although the specific pathways and enzymes involved are not fully characterized. [, ]
Q4: How is omeprazole sulfone eliminated from the body?
A5: Omeprazole sulfone is primarily eliminated through urine, although a small fraction may also be excreted in feces. [, ]
Q5: Can other drugs affect the formation of omeprazole sulfone?
A6: Yes, several drugs can influence the formation of omeprazole sulfone by either inducing or inhibiting CYP3A4 activity. [, , ] For instance, co-administration with CYP3A4 inducers like rifampicin can increase omeprazole sulfone formation, while inhibitors like ketoconazole can decrease its levels. [, , ]
Q6: Does omeprazole sulfone contribute to drug-drug interactions?
A7: While omeprazole sulfone is a relatively weak inhibitor of CYP2C19 and CYP3A4 compared to omeprazole itself, its contribution to drug-drug interactions shouldn't be entirely disregarded. [] Its presence, particularly at higher concentrations, might augment the inhibitory effects of omeprazole on these enzymes, potentially altering the metabolism of co-administered drugs. []
Q7: What analytical techniques are employed to quantify omeprazole sulfone in biological samples?
A8: Various analytical techniques have been developed and validated for the accurate and sensitive quantification of omeprazole sulfone in biological matrices like plasma, serum, and urine. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection or tandem mass spectrometry (MS/MS) are commonly employed methods. [, , , , , , , ]
Q8: What are the advantages of using HPLC-MS/MS for omeprazole sulfone analysis?
A9: HPLC-MS/MS offers high sensitivity and selectivity, enabling accurate quantification even at low concentrations in complex biological samples. [, , , ] This technique also allows simultaneous analysis of omeprazole, 5-hydroxyomeprazole, and omeprazole sulfone, providing a comprehensive assessment of omeprazole metabolism. [, , , ]
Q9: Are there any rapid methods for analyzing omeprazole sulfone?
A10: Yes, fast HPLC methods using monolithic columns have been developed, significantly reducing analysis time while maintaining sensitivity and accuracy for omeprazole sulfone quantification. [, ] These methods are particularly useful in high-throughput screening and biotransformation studies. [, ]
Q10: How are analytical methods for omeprazole sulfone validated?
A11: Analytical methods for omeprazole sulfone undergo rigorous validation procedures to ensure accuracy, precision, specificity, linearity, and sensitivity. [, ] These validation parameters are essential for generating reliable and reproducible data for pharmacokinetic studies, bioequivalence studies, and therapeutic drug monitoring. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![(2R)-4-benzyl-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]morpholin-3-one](/img/structure/B194743.png)


![4-(Acetylamino)-5-bromo-N-[2-(diethylamino)ethyl]-2-methoxybenzamide](/img/structure/B194764.png)


